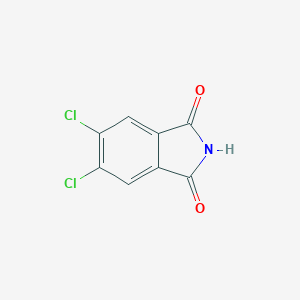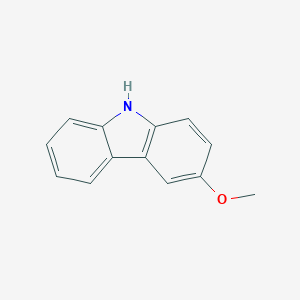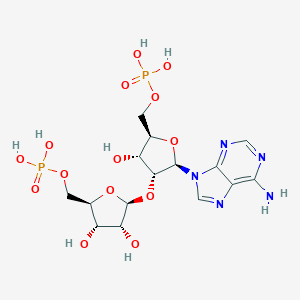
iso-ADP-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is a biochemical compound that plays a crucial role in various metabolic pathways. It is involved in the biosynthesis of nucleotides, which are the building blocks of DNA and RNA. This compound is essential for the proper functioning of cellular processes and is found in all living organisms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate typically involves the reaction of ribose-5-phosphate with ATP to form 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase . PRPP then reacts with adenine to form 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate through the action of adenine phosphoribosyltransferase .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. For example, Corynebacterium ammoniagenes can be used to produce nucleotides, including 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate, through fermentation . The optimization of fermentation conditions, such as pH, temperature, and nutrient availability, is crucial for maximizing yield.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other nucleotides.
Substitution: Substitution reactions can modify the ribose or phosphate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions include different nucleotide derivatives, which can be used in various biochemical pathways .
Wissenschaftliche Forschungsanwendungen
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a role in the study of metabolic pathways and enzyme functions.
Medicine: It is involved in the development of drugs targeting nucleotide metabolism.
Industry: It is used in the production of nucleotide-based products, such as dietary supplements and pharmaceuticals
Wirkmechanismus
The mechanism of action of 2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate involves its role as a substrate for various enzymes in nucleotide biosynthesis. It participates in the formation of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis. The compound interacts with enzymes like adenine phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase to facilitate these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Inosine monophosphate (IMP): Another nucleotide involved in purine biosynthesis.
Guanosine monophosphate (GMP): A nucleotide that plays a role in the synthesis of RNA and DNA.
Uridine monophosphate (UMP): A pyrimidine nucleotide involved in RNA synthesis
Uniqueness
2’-(5’‘-Phosphoribosyl)-5’-adenosine monophosphate is unique due to its specific role in the biosynthesis of adenine nucleotides. Its structure allows it to participate in specific enzymatic reactions that are crucial for the formation of adenine-containing nucleotides, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
15720-01-1 |
|---|---|
Molekularformel |
C15H23N5O14P2 |
Molekulargewicht |
559.32 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]oxy-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(32-14)2-31-36(27,28)29)34-15-10(23)8(21)5(33-15)1-30-35(24,25)26/h3-6,8-11,14-15,21-23H,1-2H2,(H2,16,17,18)(H2,24,25,26)(H2,27,28,29)/t5-,6-,8-,9-,10-,11-,14-,15+/m1/s1 |
InChI-Schlüssel |
BHIWBSNWEZIHHL-ZQSHOCFMSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OC4C(C(C(O4)COP(=O)(O)O)O)O)N |
Key on ui other cas no. |
15720-01-1 |
Synonyme |
2'-(5''-phosphoribosyl)-5'-adenosine monophosphate 2-(5''-phosphoribosyl)-5'-AMP ribosyladenosine 5',5''-bis(phosphate) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


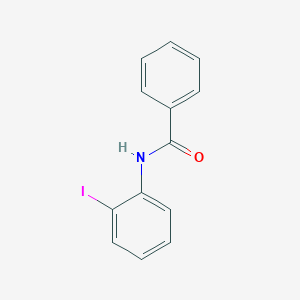
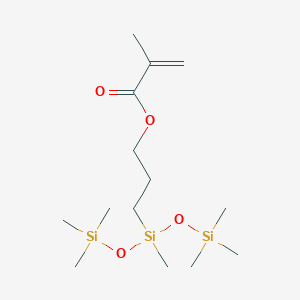


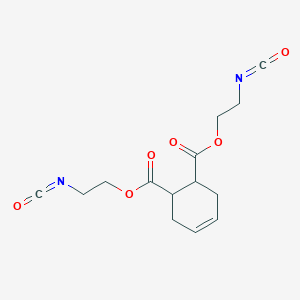


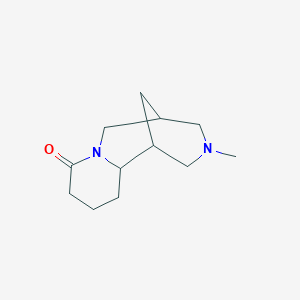
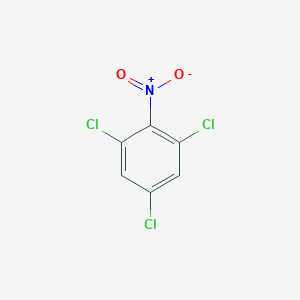
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
